molecular formula C7H17NO2 B13295793 2-[(2-Methylpropyl)amino]propane-1,3-diol

2-[(2-Methylpropyl)amino]propane-1,3-diol

Cat. No.: B13295793
M. Wt: 147.22 g/mol
InChI Key: ABSAHPVTLXJNJB-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)amino]propane-1,3-diol is a specialized organic compound featuring a propane-1,3-diol core that is substituted at the 2-position with both a (2-methylpropyl)amino group and a hydroxymethyl group. This molecular structure, which shares a scaffold with well-known buffering agents like Tris (2-amino-2-(hydroxymethyl)propane-1,3-diol) , suggests potential utility as a multifunctional building block in organic synthesis and materials science. The presence of multiple hydroxyl groups and a secondary amine provides sites for further chemical modification, making it a candidate for developing novel polymers, ligands, or prodrugs. Its properties may also be explored for formulating specialized buffers or biochemical reagents, leveraging the amine's capacity for pH modulation. This product is intended For Research Use Only and is not approved for human, veterinary, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2-(2-methylpropylamino)propane-1,3-diol

InChI

InChI=1S/C7H17NO2/c1-6(2)3-8-7(4-9)5-10/h6-10H,3-5H2,1-2H3

InChI Key

ABSAHPVTLXJNJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(CO)CO

Origin of Product

United States

Synthetic Methodologies and Routes for 2 2 Methylpropyl Amino Propane 1,3 Diol and Its Derivatives

Direct Synthetic Approaches to the 2-[(2-Methylpropyl)amino]propane-1,3-diol Core Scaffold

The most direct routes to this compound involve the formation of the central carbon-nitrogen bond and the establishment of the diol functionality. These methods often utilize readily available starting materials and aim for high efficiency and selectivity.

Amination Reactions for Selective Introduction of the 2-Methylpropylamino Moiety

A primary strategy for introducing the 2-methylpropylamino group is through the amination of a suitable three-carbon precursor. Reductive amination stands out as a particularly effective method. This reaction typically involves the condensation of a primary amine, in this case, 2-aminopropane-1,3-diol (commonly known as serinol), with an aldehyde or ketone, followed by reduction of the resulting imine intermediate. organic-chemistry.orgchim.it

For the synthesis of the target molecule, serinol would be reacted with isobutyraldehyde. The initial reaction forms a Schiff base, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity. organic-chemistry.org

Table 1: Representative Conditions for Reductive Amination

AmineCarbonyl CompoundReducing AgentSolventTypical Yield
2-Aminopropane-1,3-diolIsobutyraldehydeNaBH₄MethanolHigh
2-Aminopropane-1,3-diolIsobutyraldehydeNaBH₃CNMethanolHigh

An alternative, though potentially less selective, approach is the direct N-alkylation of 2-aminopropane-1,3-diol with an isobutyl halide, such as isobutyl bromide. This method can be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as temperature, stoichiometry, and the choice of base, is crucial to favor mono-alkylation. psu.eduresearchgate.net

Diol Formation via Reduction or Grignard-Type Methodologies

The propanediol (B1597323) backbone is a common structural motif, and numerous methods exist for its synthesis. While 2-aminopropane-1,3-diol is commercially available, understanding its synthesis provides context for the formation of the core scaffold. One common industrial synthesis of serinol starts from 2-nitro-1,3-propanediol, which is then reduced to the corresponding amine. nih.gov

Asymmetric Synthesis of Chiral Analogs of this compound

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. nih.gov Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. mdpi.com

Enzymatic Desymmetrization of Prochiral Diol Intermediates

Enzymatic methods offer a powerful tool for asymmetric synthesis due to the high stereoselectivity of enzymes. rsc.org A key strategy is the desymmetrization of a prochiral diol. In this approach, a prochiral 2-substituted propane-1,3-diol, where the substituent is a precursor to the 2-methylpropylamino group (or can be converted to it), is subjected to an enzymatic reaction. rsc.org

Lipases are commonly used enzymes for this purpose. They can selectively acylate one of the two enantiotopic hydroxyl groups of the prochiral diol, leading to a chiral monoester and leaving the other hydroxyl group free. researchgate.net This chiral monoester can then be further elaborated to the desired chiral aminodiol. The enantioselectivity of the reaction is highly dependent on the specific lipase (B570770) used, the acyl donor, and the reaction conditions. nih.gov

Table 2: Examples of Lipase-Catalyzed Desymmetrization of Prochiral Diols

EnzymeSubstrateAcyl DonorSolventEnantiomeric Excess (ee)
Porcine Pancreatic Lipase (PPL)N-protected 2-aminoalkan-1-olsVariousOrganicHigh
Candida antarctica Lipase B (CAL-B)Furan-based alcoholsVinyl acetate (B1210297)OrganicHigh

Application of Chiral Auxiliary and Asymmetric Catalysis Methodologies

Another powerful approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. rsc.org

In the synthesis of chiral 2-amino-1,3-diols, a chiral auxiliary can be used to control the stereoselective introduction of the amino group or the formation of the diol. For example, a chiral auxiliary could be attached to a precursor molecule, and a subsequent amination reaction would proceed with high diastereoselectivity. Removal of the auxiliary would then yield the desired enantiomerically enriched aminodiol. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is another cornerstone of modern organic synthesis. nih.govrsc.org Chiral catalysts can be used to effect a variety of transformations, including asymmetric hydrogenations, aminohydroxylations, and aldol (B89426) reactions, to construct the chiral 2-amino-1,3-diol framework with high enantioselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov

Development of Environmentally Benign (Green Chemistry) Synthetic Pathways for the Diol

The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign synthetic routes for this compound and its derivatives. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are central to these innovative approaches. Key strategies being explored include biocatalytic methods and advanced chemocatalytic systems that offer milder reaction conditions and improved environmental profiles compared to traditional synthetic methods.

One of the most promising green avenues for the synthesis of N-alkylated 2-amino-1,3-propanediols is through the reductive amination of 1,3-dihydroxyacetone, a renewable and readily available starting material. This approach is significantly greener than routes that rely on petroleum-based feedstocks and hazardous reagents. The direct reductive amination with isobutylamine (B53898) over a heterogeneous catalyst represents a highly atom-economical pathway, with water as the primary byproduct.

Recent advancements in catalysis have focused on the development of highly efficient and recyclable heterogeneous catalysts for reductive amination. These catalysts, often based on palladium, platinum, or nickel, offer the advantages of easy separation from the reaction mixture, which simplifies purification and minimizes waste. Furthermore, the use of milder reaction conditions, such as lower pressures and temperatures, contributes to a more sustainable process.

Biocatalysis presents another cutting-edge approach to the green synthesis of chiral amino alcohols. frontiersin.org Enzyme-catalyzed reactions, such as those involving transaminases or amine dehydrogenases, can offer exceptional selectivity and operate under mild, aqueous conditions. frontiersin.org An artificial biosynthetic pathway for the production of 2-amino-1,3-propanediol (B45262) from glucose has been established in metabolically engineered Escherichia coli, showcasing the potential of microbial fermentation to produce key precursors from renewable resources. nih.gov While the direct enzymatic N-alkylation of 2-amino-1,3-propanediol with an isobutyl group has not been extensively reported, the substrate promiscuity of certain enzymes suggests this is a feasible and highly desirable green route.

The "borrowing hydrogen" methodology is another elegant, green strategy for the N-alkylation of amines using alcohols. This process, typically catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen is then returned in the final reduction step, with water being the only byproduct. This method avoids the use of pre-functionalized alkylating agents and is highly atom-efficient.

These developing green synthetic pathways for this compound underscore a commitment to sustainable chemical production, offering safer, more efficient, and environmentally responsible alternatives to conventional methods.

Table 1: Comparison of Green Synthetic Strategies for N-Alkylated Amino Alcohols

Synthetic StrategyCatalyst/EnzymeStarting MaterialsSolventsKey AdvantagesRepresentative Yields (for analogous reactions)
Heterogeneous Catalytic Reductive Amination Pd/C, Pt/C, Raney Ni1,3-Dihydroxyacetone, Isobutylamine, H₂Methanol, WaterCatalyst recyclability, high atom economy, simplified workup85-95%
Biocatalytic Reductive Amination Amine Dehydrogenase (AmDH)Keto-diol precursor, IsobutylamineAqueous bufferHigh enantioselectivity, mild reaction conditions, renewableUp to 97% conversion
"Borrowing Hydrogen" N-Alkylation Iridium or Ruthenium complexes2-Amino-1,3-propanediol, Isobutanolt-ButanolHigh atom economy, avoids alkyl halides, water as byproduct70-90%
Metabolic Engineering Engineered E. coliGlucoseFermentation BrothUtilizes renewable feedstock, potential for direct production14.6 g/L of 2-amino-1,3-propanediol nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Methylpropyl Amino Propane 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

A comprehensive analysis of the molecular structure of 2-[(2-Methylpropyl)amino]propane-1,3-diol necessitates the application of advanced nuclear magnetic resonance (NMR) spectroscopic techniques. These methods provide detailed insights into the chemical environment of each atom, the connectivity between atoms, and the spatial arrangement of the molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT) for Backbone and Side-Chain Characterization

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, is fundamental for the initial characterization of the molecular backbone and the 2-methylpropyl side-chain of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the propane-1,3-diol backbone, the methine and methylene (B1212753) protons of the 2-methylpropyl group, and the methyl protons. The chemical shifts of these signals are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and the spin-spin coupling patterns would reveal the connectivity between neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Signals corresponding to the hydroxymethyl carbons, the central carbon of the propanediol (B1597323) backbone, and the carbons of the 2-methylpropyl side-chain would be observed at characteristic chemical shifts.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be employed to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups. This information is crucial for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a prediction based on known chemical shift values for similar structural motifs and should be confirmed by experimental data.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135
C1-H₂~3.5-3.7~65Positive
C2-H~2.8-3.0~60Positive
C3-H₂~3.5-3.7~65Positive
N-HVariable--
C1'-H₂~2.4-2.6~55Positive
C2'-H~1.7-1.9~30Positive
C3'-H₃~0.9~20Positive
C4'-H₃~0.9~20Positive

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the precise connectivity and through-space relationships within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between protons on adjacent carbons, for instance, between the protons of the propane-1,3-diol backbone and the protons of the 2-methylpropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations between the protons of the 2-methylpropyl group and the carbons of the propane-1,3-diol backbone, confirming the point of attachment of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution by observing through-space interactions between protons that are not directly bonded.

Stereochemical Elucidation via Chiral NMR Shift Reagents or Anisotropy Effects

Since the central carbon of the propane-1,3-diol backbone (C2) is a stereocenter, this compound can exist as a pair of enantiomers. The stereochemistry can be elucidated using NMR techniques.

The use of chiral NMR shift reagents, such as lanthanide complexes, can be employed to differentiate between the enantiomers. researchgate.netlobachemie.comsigmaaldrich.comchemicalbook.com These reagents form diastereomeric complexes with the enantiomers of the target molecule, leading to separate and distinguishable signals in the NMR spectrum for the two enantiomers. researchgate.netlobachemie.comsigmaaldrich.comchemicalbook.com The relative integration of these signals can be used to determine the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the molecular vibrations of this compound. The vibrational modes are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. While no complete experimental spectra for this specific compound are available in public literature, a detailed analysis can be constructed based on the characteristic vibrational frequencies of its constituent functional groups: the secondary amine, the primary hydroxyl groups, and the isobutyl alkyl structure.

The IR spectrum is expected to be dominated by a very broad and strong absorption band in the 3400-3200 cm⁻¹ region, which arises from the O-H stretching vibrations of the two hydroxyl groups, broadened by extensive intermolecular and intramolecular hydrogen bonding. researchgate.net Overlapping with this band, a weaker, sharper peak around 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine should be observable. libretexts.org The aliphatic C-H stretching vibrations of the isobutyl and propanediol backbone would appear as strong, sharp peaks in the 2960-2850 cm⁻¹ region. wpmucdn.com

The fingerprint region, below 1500 cm⁻¹, contains a wealth of information. Key expected vibrations include the N-H bending (scissoring) vibration around 1580-1550 cm⁻¹, C-O stretching vibrations typically seen as strong bands in the 1150-1000 cm⁻¹ range, and C-N stretching of the aliphatic amine between 1250 and 1020 cm⁻¹. libretexts.org The isobutyl group would contribute characteristic C-H bending vibrations, including a distinctive doublet around 1385-1365 cm⁻¹ indicative of a gem-dimethyl group.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the alkyl framework are expected to produce strong signals, aiding in the conformational analysis of the molecule.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchHydroxyl (-OH)3400 - 3200Strong, BroadWeak
N-H StretchSecondary Amine (-NH-)3350 - 3310Medium, SharpWeak
C-H StretchAlkane (sp³ C-H)2960 - 2850StrongStrong
N-H BendSecondary Amine (-NH-)1580 - 1550MediumWeak
C-H Bend (Umbrella)Methyl (-CH₃)~1375MediumMedium
C-H Bend (gem-dimethyl)Isobutyl1385-1380 & 1370-1365Medium (doublet)Medium
C-O StretchPrimary Alcohol1150 - 1000StrongMedium
C-N StretchAliphatic Amine1250 - 1020MediumMedium

This table presents expected frequency ranges based on characteristic functional group absorptions. The precise peak positions and intensities for this compound would depend on its specific molecular environment, conformation, and the extent of hydrogen bonding.

Circular Dichroism (CD) Spectroscopy for Analysis of Chiral this compound Analogs

The central carbon atom of the propane-1,3-diol backbone in this compound (at position 2) is a stereocenter. Consequently, the molecule is chiral and exists as a pair of enantiomers: (R)-2-[(2-Methylpropyl)amino]propane-1,3-diol and (S)-2-[(2-Methylpropyl)amino]propane-1,3-diol. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. rsc.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not produce a CD signal, but enantiomers will produce mirror-image spectra. The resulting spectrum is a plot of wavelength versus the difference in absorbance (ΔA), often expressed as molar ellipticity [θ]. Positive or negative peaks, known as Cotton effects, are characteristic of the molecule's specific stereochemistry and the electronic transitions of its chromophores. mdpi.com

For the chiral analogs of this compound, the primary chromophores are the non-bonding electrons of the nitrogen and oxygen atoms. The electronic transitions associated with these heteroatoms (n → σ*) would occur in the vacuum ultraviolet (VUV) region (typically below 220 nm). A CD spectrum would allow for:

Absolute Configuration Assignment: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of an enantiomerically pure sample could be determined. researchgate.net

Enantiomeric Purity (ee) Determination: The intensity of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample. This allows for rapid and accurate determination of the enantiomeric purity of a mixture. bath.ac.uk

Conformational Analysis: The sign and magnitude of the Cotton effects are highly sensitive to the conformation of the molecule. CD spectroscopy can therefore be used to study conformational changes in solution.

While an experimental CD spectrum for this specific compound is not publicly available, the table below illustrates the typical data derived from a CD spectroscopic analysis of a chiral amino alcohol.

ParameterIllustrative Data for a Chiral Analog
Enantiomer(S)-Isomer
SolventMethanol
Wavelength (λₘₐₓ)215 nm
Molar Ellipticity [θ]+5.8 x 10³ deg·cm²·dmol⁻¹
Cotton EffectPositive

This table provides hypothetical, representative data to illustrate the output of a CD spectroscopy experiment for a chiral aminodiol analog. The sign and magnitude of the Cotton effect are crucial for differentiating between enantiomers.

Computational Chemistry and Theoretical Studies on 2 2 Methylpropyl Amino Propane 1,3 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in modern chemistry for understanding the electronic structure of molecules and predicting their reactivity. These methods solve the Schrödinger equation (or approximations thereof) for a given molecule to provide detailed information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Landscapes

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 2-[(2-Methylpropyl)amino]propane-1,3-diol, DFT studies would be invaluable for exploring its conformational landscape. The presence of rotatable bonds (C-C, C-N, C-O) allows the molecule to adopt various three-dimensional shapes, or conformers.

A typical DFT study would involve:

Conformational Search: Systematically or stochastically rotating the molecule's single bonds to identify all possible low-energy conformers.

Geometry Optimization: Calculating the most stable (lowest energy) geometry for each identified conformer.

Energy Calculation: Determining the relative energies of these optimized conformers to identify the most stable forms and the energy barriers between them. This creates an "energy landscape" that shows which shapes the molecule is most likely to adopt.

Such a study would reveal the preferred intramolecular hydrogen bonding patterns and the spatial arrangement of the isobutyl group relative to the propanediol (B1597323) backbone, which are critical for understanding its physical properties and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Once the stable conformers are identified using methods like DFT, their spectroscopic properties can be predicted. This is a powerful tool for validating experimental findings or for identifying unknown compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the predicted spectra of different conformers to experimental data, one can infer the dominant conformation in solution.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the stretching and bending of bonds, can also be calculated. These theoretical frequencies can be directly compared to experimental infrared (IR) and Raman spectra to aid in spectral assignment and confirm the molecule's structure.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions

While QM methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent like water or an organic solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation would involve:

Placing one or more molecules of the diol into a simulation box filled with solvent molecules.

Simulating the movement of every atom over a period of nanoseconds to microseconds.

Analyzing the resulting trajectory to understand how the diol interacts with the solvent and with other diol molecules.

This would provide insights into its solvation properties, the structure of the solvent around the molecule, and the dynamics of its intermolecular hydrogen bonds.

Molecular Docking and Binding Energy Calculations for Potential Interactions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or enzyme. This is a key step in drug discovery.

If a potential biological target for this compound were hypothesized, a docking study would:

Place the 3D structure of the diol into the active site of the target protein.

Sample a wide range of possible orientations and conformations of the diol within the binding site.

Use a scoring function to estimate the binding affinity for each pose, predicting the most likely binding mode.

Following docking, more accurate (and computationally expensive) methods can be used to calculate the binding free energy, providing a more quantitative prediction of the binding strength.

Reaction Mechanism Studies of Synthetic Transformations Involving the Diol

Computational chemistry can be used to study the detailed mechanism of chemical reactions. For a reaction involving this compound, such as its synthesis or a subsequent transformation, quantum mechanical calculations could be employed to:

Identify the structures of reactants, products, intermediates, and transition states.

Calculate the activation energies for each step of the proposed reaction pathway.

This information helps chemists understand how the reaction proceeds, why certain products are favored, and how reaction conditions might be optimized.

Chemical Reactivity and Derivatization Pathways of 2 2 Methylpropyl Amino Propane 1,3 Diol

Reactions Involving the Secondary Amino Group

The secondary amino group in 2-[(2-Methylpropyl)amino]propane-1,3-diol serves as a key nucleophilic center, readily participating in reactions with various electrophiles.

Acylation, Alkylation, and Sulfonylation Reactions

The nitrogen atom can be readily acylated, alkylated, or sulfonylated. Acylation is often achieved using acyl chlorides or anhydrides. For instance, N-acetylation of analogous 2-amino-1,3-propanediols has been demonstrated to proceed efficiently. mdpi.com A catalyst-free N-acetylation using an enol ester like isopropenyl acetate (B1210297) can quantitatively convert aminodiols into their corresponding amides at temperatures between 80–90 °C. mdpi.com

Alkylation of the secondary amine introduces new alkyl substituents, further modifying the compound's properties. While the N-alkylation of some aminothiophenes has been noted as challenging under mild conditions, methods utilizing reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF have proven effective. nih.gov It is anticipated that the secondary amine of this compound would react under similar conditions.

Sulfonylation, typically involving sulfonyl chlorides in the presence of a base, yields sulfonamides. This reaction is a common pathway for creating derivatives with distinct chemical and biological profiles.

Table 1: Representative Reactions of the Amino Group

Reaction TypeReagent ClassTypical Product
AcylationAcyl Halides, AnhydridesN-acyl-2-[(2-methylpropyl)amino]propane-1,3-diol (Amide)
AlkylationAlkyl HalidesN-alkyl-2-[(2-methylpropyl)amino]propane-1,3-diol (Tertiary Amine)
SulfonylationSulfonyl ChloridesN-sulfonyl-2-[(2-methylpropyl)amino]propane-1,3-diol (Sulfonamide)

Formation of Schiff Bases and Imines with Carbonyl Compounds

The secondary amino group can condense with aldehydes and ketones to form iminium ions, which are the precursors to Schiff bases and imines. Research on the related compound 2-amino-2-methyl-1,3-propanediol (B94268) shows that it reacts with various aromatic aldehydes in a piperidine-catalyzed reaction to generate Schiff bases. jptcp.comresearchgate.net This reaction involves the formation of an azomethine group (-C=N-). The process of forming an imine intermediate is also a key step in the synthesis of 2-amino-1,3-propanediol (B45262) from 1,3-dihydroxyacetone. google.com These reactions demonstrate the capacity of the amino group in aminopropanediols to engage with carbonyl compounds, a pathway that is fundamental for further derivatization.

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound, with both amino and hydroxyl groups, makes it an excellent precursor for the synthesis of heterocyclic compounds. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, a general two-step strategy for synthesizing functional cyclic carbonates begins with the chemoselective reaction of the amino group on a 2-amino-1,3-propanediol scaffold, followed by intramolecular cyclization. rsc.org Furthermore, studies have described the chemoselective cyclization of threo-(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol with ketones, leading to the formation of heterocyclic structures. researchgate.net These pathways highlight the potential to utilize the amino group as a pivot point for constructing complex ring systems.

Reactions of the Primary Hydroxyl Groups

The two primary hydroxyl groups offer additional sites for derivatization, which can be reacted selectively or non-selectively depending on the reaction conditions and protecting group strategies.

Selective and Non-Selective Esterification and Etherification Reactions

Esterification of the primary hydroxyl groups can be accomplished using carboxylic acids, acyl chlorides, or anhydrides, often under acidic catalysis. It is possible to achieve selective O-acylation. For instance, the synthesis of ceramide analogs involves a selective N-acylation of 3-amino-1,2-propanediol, followed by a selective O-acylation of the resulting N-stearyl intermediate with myristic acid. chemicalbook.com This suggests that with appropriate reagents, selective esterification of one or both hydroxyl groups in this compound is feasible. The synthesis of diester carbonates from related 1,3-diols further illustrates the reactivity of these hydroxyl groups toward acylation. google.com

Etherification, typically carried out under basic conditions (e.g., using sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis), can convert the hydroxyl groups to ethers. The selectivity between the two primary hydroxyls would be minimal without a protecting group strategy.

Table 2: Potential Reactions of the Hydroxyl Groups

Reaction TypeReagent(s)Potential ProductSelectivity
EsterificationCarboxylic Acid / Acid CatalystMono- or Di-esterCondition Dependent
EtherificationBase + Alkyl HalideMono- or Di-etherGenerally Low
OxidationOxidizing AgentAldehyde, Carboxylic AcidCondition/Reagent Dependent

Oxidation and Reduction Transformations of the Hydroxyl Functions

The primary hydroxyl groups can be oxidized to aldehydes or further to carboxylic acids using a variety of oxidizing agents. Studies on the oxidation of polyfunctional 2-amino-1,3-propanediol derivatives have shown that the reaction products are highly dependent on the substituents at the nitrogen atom. acs.orgnih.gov For secondary amine derivatives, oxidation can lead to C(3)-O acylated products in high yield. researchgate.netacs.org The choice of oxidant is crucial for controlling the extent of oxidation. For example, certain bacterial strains have been shown to catalyze the asymmetric oxidation of 1,3-propanediols, converting a single hydroxymethyl group into a carboxylic acid group via a two-step oxidation process. nih.gov

While the hydroxyl groups are already in a reduced state, the term "reduction" in this context can refer to the hydrogenolysis of corresponding esters or ethers back to the diol. More relevant is the reduction of other functional groups within a derivative of the parent compound without affecting the hydroxyls. For example, the reduction of a nitro group to an amino group in a related compound (2-bromo-2-nitro-propane-1,3-diol) is achieved using Sn/HCl, leaving the hydroxyls intact. nveo.org This indicates the stability of the hydroxyl functions under certain reductive conditions.

Formation of Cyclic Acetals, Ketals, and Carbonates

The 1,3-diol moiety of this compound is amenable to the formation of six-membered cyclic structures, such as acetals, ketals, and carbonates. These reactions are typically catalyzed by acids or bases and serve to protect the diol functionality, which can be crucial in multi-step syntheses.

The formation of cyclic acetals and ketals involves the reaction of the diol with an aldehyde or a ketone, respectively, usually in the presence of an acid catalyst and with the removal of water to drive the equilibrium towards the product. The choice of the carbonyl compound can influence the stability and cleavage conditions of the resulting cyclic structure.

Cyclic carbonates are formed by reacting the diol with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole, often in the presence of a base. These cyclic carbonates can serve as protecting groups or as reactive intermediates for further transformations.

Table 1: Illustrative Conditions for Cyclic Derivative Formation

DerivativeReagentsCatalyst/ConditionsProduct Structure
Cyclic AcetalAldehyde (e.g., Benzaldehyde)Acid catalyst (e.g., p-TsOH), Dean-Stark trap5-(2-Methylpropyl)-1,3-dioxan-5-amine derivative
Cyclic KetalKetone (e.g., Acetone)Acid catalyst (e.g., H₂SO₄), dehydrating agent2,2-Dimethyl-5-(2-methylpropyl)-1,3-dioxan-5-amine derivative
Cyclic CarbonateTriphosgene, Base (e.g., Pyridine)Inert solvent (e.g., CH₂Cl₂)(5-(2-Methylpropyl)-1,3-dioxan-5-yl)methanone derivative

Chemo- and Orthogonal Selective Functionalization Strategies for the Hydroxyl vs. Amino Groups

The presence of both nucleophilic hydroxyl and amino groups in this compound necessitates chemo- and orthogonal selective functionalization strategies in synthetic applications. The relative reactivity of these groups can be modulated by the choice of reagents and reaction conditions.

Generally, the secondary amine is more nucleophilic than the primary hydroxyl groups. However, the hydroxyl groups can be deprotonated to form more nucleophilic alkoxides. This difference in reactivity allows for selective functionalization. For instance, acylation with an acid chloride or anhydride (B1165640) under basic conditions would likely lead to N-acylation. Conversely, selective O-functionalization can be achieved by first protecting the amino group or by using specific reaction conditions that favor reaction at the hydroxyls.

Orthogonal protection strategies are essential for the selective manipulation of the different functional groups in a stepwise manner. bham.ac.uknih.gov This involves the use of protecting groups that can be removed under distinct conditions without affecting each other. bham.ac.uknih.gov For example, the amino group could be protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), while the hydroxyl groups are protected with an acid-labile group like a silyl (B83357) ether (e.g., TBDMS, tert-butyldimethylsilyl). iris-biotech.de This allows for the selective deprotection and subsequent reaction of either the amine or the hydroxyls.

Table 2: Orthogonal Protection Strategy Example

Functional GroupProtecting GroupIntroduction ConditionsRemoval Conditions
Amino GroupBoc (tert-butyloxycarbonyl)(Boc)₂O, base (e.g., Et₃N)Strong acid (e.g., TFA)
Hydroxyl GroupsBenzyl (Bn)Benzyl bromide, strong base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)

Multicomponent Reactions (MCRs) Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful tool for the rapid generation of molecular complexity. organic-chemistry.org The secondary amine functionality of this compound makes it a suitable candidate for incorporation into various MCRs, most notably the Ugi four-component reaction (U-4CR). wikipedia.org

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org By employing this compound as the amine component, a diverse library of complex molecules bearing the diol functionality can be synthesized. The resulting products would possess multiple points for further diversification, leveraging the reactivity of the hydroxyl groups.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. wikipedia.org The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final bis-amide product. wikipedia.org

Table 3: Hypothetical Ugi Reaction with this compound

ComponentExample Reactant
Amine This compound
Carbonyl CompoundIsobutyraldehyde
Carboxylic AcidAcetic Acid
Isocyanidetert-Butyl isocyanide
Product A complex bis-amide incorporating the this compound backbone

The incorporation of this amino-diol into MCRs opens up avenues for the efficient synthesis of novel compounds with potential applications in various fields of chemical and pharmaceutical research.

Coordination Chemistry of 2 2 Methylpropyl Amino Propane 1,3 Diol

Ligand Design and Synthesis of Metal Complexes Utilizing the Diol and Amine Functionalities

The design of ligands is a critical first step in the development of new metal complexes with desired properties. For 2-[(2-Methylpropyl)amino]propane-1,3-diol, this would involve theoretical studies and synthetic strategies to optimize its coordination to various metal centers. The presence of both hydroxyl and secondary amine groups suggests the potential for this molecule to act as a bidentate or tridentate ligand, coordinating to a metal ion through the nitrogen and one or both oxygen atoms. The synthesis of metal complexes would involve reacting the ligand with a suitable metal salt under specific conditions of solvent, temperature, and pH. However, no such synthetic procedures or characterization of the resulting complexes have been reported.

Spectroscopic Characterization of Metal-2-[(2-Methylpropyl)amino]propane-1,3-diol Complexes (e.g., UV-Vis, EPR, XAS)

Once synthesized, the characterization of these hypothetical metal complexes would be essential to understand their electronic structure and coordination environment. Techniques such as UV-Visible (UV-Vis) spectroscopy would provide information about the d-d electronic transitions of the metal center, offering insights into its geometry. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the magnetic properties and the local environment of the metal ion. X-ray Absorption Spectroscopy (XAS) could further elucidate the oxidation state and coordination geometry of the metal. The absence of any published spectra for complexes of this compound means that these fundamental properties remain unknown.

A hypothetical data table for spectroscopic characterization might look like this:

Metal ComplexUV-Vis λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)EPR g-values
[M(L)₂]Cl₂Data Not AvailableData Not AvailableData Not Available
[M'(L)X₂]Data Not AvailableData Not AvailableData Not Available
(L = this compound)

Crystal Structure Analysis of Novel Metal-Ligand Architectures

A representative data table for crystal structure analysis would include:

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
[M(L)₂]Cl₂Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Catalytic Applications of Metal Complexes Derived from the Diol (e.g., in asymmetric catalysis)

The development of novel metal complexes is often driven by their potential applications in catalysis. Chiral ligands are of particular interest for their use in asymmetric catalysis, where they can induce selectivity for one enantiomer of a product. The this compound ligand possesses a stereocenter, making its metal complexes potential candidates for asymmetric catalysts. Investigations into their efficacy in reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation would be a logical extension of their synthesis and characterization. However, the lack of any reported catalytic studies means that the potential of these complexes in this important area of chemistry is yet to be explored.

Applications of 2 2 Methylpropyl Amino Propane 1,3 Diol in Advanced Materials Science

Utilization as a Building Block in Polymer Synthesis (e.g., polyurethanes, polyesters with pendent amino groups)

The presence of both hydroxyl and amino functional groups makes 2-[(2-Methylpropyl)amino]propane-1,3-diol a promising monomer for the synthesis of novel polymers. The hydroxyl groups can react with isocyanates to form urethane linkages, while the amino group can react with esters or carboxylic acids to form amide bonds. This dual reactivity opens up possibilities for creating a diverse range of polymer structures with tailored properties.

In the realm of polyurethanes , the diol functionality of this compound allows it to act as a chain extender or a cross-linking agent. The incorporation of this amino diol into a polyurethane backbone would introduce pendent amino groups, which can serve as sites for further chemical modification, such as quaternization to introduce cationic charges for improved adhesion or antimicrobial properties. The bulky 2-methylpropyl group attached to the nitrogen atom could also influence the polymer's morphology and physical properties, potentially leading to materials with unique thermal and mechanical characteristics. The synthesis of polyurethanes typically involves the reaction of a diisocyanate with a polyol. l-i.co.uk The properties of the resulting polyurethane are highly dependent on the specific monomers used. youtube.com

For polyesters , the diol component of this compound can be incorporated into the polymer chain through condensation polymerization with dicarboxylic acids or their derivatives. The pendent amino group would remain available for post-polymerization modifications, offering a route to functional polyesters. These pendent amino groups can enhance the polymer's hydrophilicity, improve its dyeability, or provide reactive sites for grafting other molecules. The structure and properties of polyesters are intrinsically linked to their molecular structure. madisongroup.com The introduction of pendent functional groups, such as amino groups, can significantly alter the material's characteristics. researchgate.net

Polymer TypePotential Monomer RoleExpected FeaturePotential Application
PolyurethanesChain extender, Cross-linkerPendent amino groups, modified morphologyCoatings, adhesives, biomedical materials
PolyestersDiol monomerPendent amino groups for functionalizationSpecialty fibers, functional films, biodegradable materials

Investigation as a Component in Phase Change Materials for Thermal Energy Storage (analogous to 2-amino-2-methyl-1,3-propanediol)

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage applications. The structural analogue, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), has been identified as a promising solid-solid phase change material with a high latent heat storage capacity. mdpi.comnih.gov This suggests that this compound could also exhibit interesting phase change behavior.

AMPD is known to undergo a reversible solid-state phase transition, and it can be maintained in a supercooled state for extended periods. mdpi.com The energy release from this supercooled state can be triggered mechanically, offering on-demand heat release. mdpi.com The presence of both hydroxyl and amino groups in AMPD contributes to its unique thermal properties. mdpi.com

Given the structural similarities, this compound is a strong candidate for investigation as a PCM. The larger and more flexible 2-methylpropyl group, in comparison to the methyl group in AMPD, could influence the crystal packing and the energy landscape of the phase transitions. This might lead to different transition temperatures and latent heat values, potentially allowing for the tuning of thermal energy storage properties for specific applications.

CompoundPhase Transition TypeLatent Heat of Fusion (ΔHendo)Key Feature
2-amino-2-methyl-1,3-propanediol (AMPD)Solid-Solid247.9 J/g mdpi.comRemarkable supercooling behavior mdpi.com

Role in the Design and Synthesis of Novel Surfactants and Emulsifying Agents

Surfactants are amphiphilic molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. This dual nature allows them to reduce surface tension and be effective as cleaning, wetting, and emulsifying agents. Amino acid-based surfactants are a class of surfactants derived from renewable resources that exhibit excellent surface activity and are often biodegradable and have low toxicity. whiterose.ac.uk

The structure of this compound, with its hydrophilic diol and amino groups and a moderately hydrophobic 2-methylpropyl group, suggests its potential as a building block for novel surfactants. By reacting the hydroxyl or amino groups with long-chain fatty acids or other hydrophobic molecules, a range of nonionic, cationic, or amphoteric surfactants could be synthesized.

For instance, esterification of one or both hydroxyl groups with a fatty acid would yield a nonionic or a bolaform surfactant. The amino group could be quaternized to create a cationic surfactant with potential antimicrobial properties. The combination of the diol and amino functionalities provides a versatile platform for designing surfactants with specific properties tailored for applications in cosmetics, pharmaceuticals, and specialty cleaning products. The synthesis of amino acid-based surfactants can be achieved through various chemical and enzymatic routes. chalmers.se

Surfactant TypeSynthetic ApproachKey Structural FeaturePotential Properties
NonionicEsterification of hydroxyl groups with fatty acidsHydrophilic diol headgroup, hydrophobic tailGood emulsifying and foaming properties
CationicQuaternization of the amino groupPositively charged headgroupAntimicrobial activity, good fabric softening
AmphotericReaction with a haloacidContains both positive and negative chargesMildness, good compatibility with other surfactants

Development of Absorbents for Acidic Gases

The capture of acidic gases, particularly carbon dioxide (CO2), is a critical area of research for mitigating greenhouse gas emissions. Aqueous solutions of alkanolamines are widely used for CO2 absorption due to the reaction between the basic amino group and the acidic CO2 molecule. acs.org

The presence of a secondary amino group in this compound makes it a candidate for investigation as a CO2 absorbent. Alkanolamines like monoethanolamine (MEA), diethanolamine (DEA), and 2-amino-2-methyl-1-propanol (AMP) are commonly used for this purpose. acs.org The efficiency of CO2 capture by alkanolamines is influenced by factors such as the basicity of the amine, the stability of the formed carbamate, and the energy required for regeneration of the solvent.

AlkanolamineAmine TypeKey Advantage for CO2 Capture
Monoethanolamine (MEA)PrimaryHigh reaction rate
Diethanolamine (DEA)SecondaryLower corrosion and degradation
2-amino-2-methyl-1-propanol (AMP)Sterically Hindered PrimaryHigh CO2 loading capacity, lower regeneration energy acs.org
This compoundSecondaryPotential for high loading capacity and favorable regeneration due to steric hindrance

Biochemical and Biological Research on 2 2 Methylpropyl Amino Propane 1,3 Diol and Its Analogs Excluding Clinical Studies

Investigation of its Properties as a Biological Buffer System (e.g., useful pH range, buffering capacity in biochemical assays)

AMPD possesses a pKa of 8.8 at 25°C, which defines the midpoint of its effective buffering range. sigmaaldrich.comsigmaaldrich.com Generally, a buffer is effective within approximately one pH unit on either side of its pKa. This gives AMPD a useful pH range of about 7.8 to 9.7, making it suitable for biochemical reactions that require slightly alkaline conditions. sigmaaldrich.comsigmaaldrich.comitwreagents.com The temperature dependence of a buffer, expressed as d(pKa)/dT, is an important consideration. For AMPD, this value is -0.029, indicating that the pKa decreases as the temperature increases. itwreagents.com

Table 1: Buffering Characteristics of 2-Amino-2-methyl-1,3-propanediol (B94268) (AMPD)

Property Value Source(s)
pKa (25°C) 8.80 sigmaaldrich.comsigmaaldrich.com
Effective pH Range 7.8 - 9.7 sigmaaldrich.comsigmaaldrich.comitwreagents.com

Enzymatic Studies: Substrate Specificity, Inhibition Kinetics, and Co-factor Roles

Role in Alkaline Phosphatase Activity Determination

The analogs 2-Amino-2-methyl-1-propanol (AMP) and 2-Amino-2-methyl-1,3-propanediol (AMPD) are widely used as buffer components in assays for determining alkaline phosphatase (ALP) activity. sigmaaldrich.comfishersci.com ALP assays are common diagnostic tools used to investigate hepatobiliary and bone diseases. These enzymes exhibit optimal activity in alkaline environments, and buffers like AMP and AMPD are effective at maintaining a pH between 9 and 10.5 required for the assay. google.com

In these assays, the buffer acts as a transphosphorylating agent, accepting the phosphate (B84403) group from the substrate (e.g., p-nitrophenyl phosphate) that is cleaved by ALP. This prevents the accumulation of inorganic phosphate, which can inhibit the enzyme, thereby ensuring the reaction proceeds at a steady rate. google.com

However, research has shown that commercial preparations of AMP buffer can contain impurities that inhibit ALP activity. nih.gov One such inactivator was identified as 5-amino-3-aza-2,2,5-trimethylhexanol. nih.govresearchgate.net This compound was found to chelate the enzyme-bound Zn²⁺ ions essential for ALP's catalytic function, leading to a time-dependent inactivation of the enzyme. nih.govresearchgate.net This highlights the importance of using high-purity buffers in enzymatic studies.

Use as a Spacer in Electrophoretic Techniques (e.g., isotachophoresis of proteins)

2-Amino-2-methyl-1,3-propanediol (AMPD) serves as a "spacer" compound in the electrophoretic technique known as isotachophoresis. sigmaaldrich.comfishersci.comscbt.com Isotachophoresis is a method used to separate charged molecules, where sample ions are placed between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. When an electric field is applied, the sample ions migrate and form discrete, concentrated zones based on their electrophoretic mobility.

Spacer compounds like AMPD have mobilities that are intermediate to the sample components being separated. They are added to the sample to create zones between the analytes of interest, which can improve the resolution and separation of complex protein mixtures. sigmaaldrich.comscbt.comscientificlabs.co.uk AMPD is also used as a buffer component in some SDS-polyacrylamide gel electrophoresis (SDS-PAGE) systems. sigmaaldrich.comscientificlabs.co.uk

Studies on Enzymatic Desymmetrization and Biocatalysis

The desymmetrization of prochiral molecules is a powerful strategy in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. Prochiral compounds like 2-substituted propane-1,3-diols possess a plane of symmetry, and enzymes can be used to selectively modify one of two identical functional groups, breaking this symmetry and creating a chiral center.

Studies have reported the enzymatic desymmetrization of prochiral 2-amino-2-methyl-1,3-propanediol. researchgate.net In this process, a lipase (B570770) enzyme catalyzes the acylation of one of the two primary hydroxyl groups, leading to an enantiomerically enriched monoester. This chiral building block can then be used in the synthesis of various α-substituted alanine (B10760859) derivatives. researchgate.net Similar lipase-catalyzed desymmetrization strategies have been applied to other 2-substituted-1,3-propanediol derivatives, demonstrating the utility of this chemoenzymatic approach for creating complex chiral molecules. nih.govdocumentsdelivered.com

Structure-Activity Relationship (SAR) Studies for Biological Effects of 2-[(2-Methylpropyl)amino]propane-1,3-diol Derivatives (e.g., isobutylamine-derived compounds)

While specific SAR studies on derivatives of this compound are not prominent in the literature, general principles from related classes of compounds, such as alkyl amines, provide insights into how structural modifications might influence biological activity.

For alkyl amines, antimicrobial activity is significantly influenced by the length of the alkyl chain. nih.govcapes.gov.br Studies have shown that compounds with a chain length of 11 to 15 carbon atoms tend to be the most active against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that the lipophilicity conferred by the alkyl chain is a critical determinant of activity, likely by facilitating interaction with or disruption of the bacterial cell membrane. The N-isobutyl group (a four-carbon branched chain) in the subject compound is shorter than this optimal range, but its effect would be relative to the parent amino-diol.

Furthermore, SAR studies on antimicrobial peptoids (peptide mimics) have shown that incorporating alkylamines, including those with branched structures, can significantly impact their activity and mechanism of action. mdpi.com The hydrophobicity, charge, and amphipathicity of the molecule are key factors that can be tuned by altering the N-substituents.

In vitro Assessment of Antimicrobial Activity (e.g., against bacterial and fungal strains)

There is a lack of specific data on the antimicrobial activity of this compound or its direct derivatives. However, research on related structures provides a basis for potential activity.

Alkyl amines are known to possess broad-spectrum antimicrobial effects, affecting both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanism is often related to the disruption of the cell membrane. One study on 10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a compound containing an isobutyrate ester group (structurally related to the isobutylamino group), demonstrated moderate antimicrobial activity against a range of bacteria and fungi. nih.gov

Table 2: Antimicrobial Activity of 10-Isobutyryloxy-8,9-epoxythymol isobutyrate

Microbial Strain Activity
Staphylococcus aureus Moderate
Enterococcus faecalis Moderate
Escherichia coli Moderate
Pseudomonas aeruginosa Moderate
Candida albicans Moderate

(Source: nih.gov)

In vitro Evaluation of Cell Growth Modulation in Cancer Cell Lines (e.g., MCF-7)

There is a lack of specific data in the reviewed scientific literature regarding the in vitro evaluation of cell growth modulation of this compound or its close N-alkyl analogs on the MCF-7 breast cancer cell line or other cancer cell lines.

Immunomodulatory Effects in Animal Models (e.g., lymphocyte-decreasing, T-cell-decreasing effects)

A series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and assessed for their immunomodulatory properties, specifically their ability to decrease lymphocyte counts and exert immunosuppressive effects in animal models. nih.gov A notable compound from this series is 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, also known as FTY720 or Fingolimod. nih.gov This compound has demonstrated considerable immunosuppressive activity and has been investigated for its potential use in organ transplantation. nih.gov

The mechanism of action for FTY720 involves its phosphorylation in vivo to FTY720-phosphate. This active metabolite is a sphingosine (B13886) 1-phosphate (S1P) receptor modulator. capes.gov.brnih.gov By acting on these receptors, FTY720-phosphate prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes. capes.gov.brnih.gov This sequestration of lymphocytes, including T-cells, is a key aspect of its immunosuppressive effect. acs.org

Research on analogs has shown that the potency of these compounds is dependent on the nature of the substituent at the 2-position of the aminopropane-1,3-diol scaffold. nih.gov For instance, the introduction of a phenyl ring into the alkyl side chain and the length of the chain between the quaternary carbon and the phenyl ring were found to be critical for activity. nih.gov

Table 1: Immunomodulatory Effects of 2-Substituted 2-Aminopropane-1,3-diol Analogs in Animal Models

CompoundAnimal ModelObserved EffectsReference
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)RatLymphocyte-decreasing effect, immunosuppressive effect on skin allograft nih.gov
Various 2-substituted 2-aminopropane-1,3-diolsRatLymphocyte-decreasing effect, immunosuppressive effect nih.gov

This table is based on data for analogs of this compound.

Receptor Agonist/Antagonist Activity in Cell-Based or Isolated Receptor Assays (e.g., adenosine (B11128) receptors for related structures)

Specific data on the receptor agonist or antagonist activity of this compound at adenosine receptors or other receptors is not available in the reviewed literature.

However, the well-studied analog, FTY720 (Fingolimod), is known to act as a sphingosine 1-phosphate (S1P) receptor modulator. capes.gov.brnih.gov In its phosphorylated form, it acts as a high-affinity agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). capes.gov.br The binding of FTY720-phosphate to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, which in turn blocks the lymphocytes' ability to exit from lymphoid tissues. capes.gov.brnih.gov

Table 2: Receptor Activity of a Structurally Related Analog

CompoundReceptor TargetActivityReference
FTY720-phosphateSphingosine 1-phosphate receptors (S1P1, S1P3, S1P4, S1P5)Agonist capes.gov.br

This table is based on data for an analog of this compound.

Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Methylpropyl Amino Propane 1,3 Diol

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for the separation of 2-[(2-Methylpropyl)amino]propane-1,3-diol from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. Silylation, for instance, can be employed to convert the polar hydroxyl and amino groups into less polar trimethylsilyl (B98337) ethers and amines. The subsequent mass spectrometry detection provides detailed structural information based on the fragmentation pattern of the ionized molecule, allowing for unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly suitable for non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using ultraviolet (UV) spectroscopy, especially if the molecule possesses a suitable chromophore, or more universally with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS).

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer

Spectroscopic Techniques for Quantitative Analysis in Complex Matrices

Spectroscopic techniques are vital for the quantitative analysis of this compound, offering methods for its determination in various, often complex, sample matrices without the need for extensive separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is an essential tool for the structural elucidation and quantification of the compound. Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals of the analyte and comparing them to a certified internal standard. This method is highly accurate and does not require a calibration curve specific to the analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used for identification and quantification by measuring the absorption of infrared radiation by the molecule's specific functional groups. The characteristic vibrational frequencies of the O-H (hydroxyl), N-H (amine), and C-H bonds create a unique spectral fingerprint for this compound. By creating a calibration curve based on samples of known concentration, the amount of the compound in an unknown sample can be determined.

Development of Novel Sensors and Detection Systems for the Specific Diol

The development of specialized sensors offers the potential for rapid, real-time, and on-site detection of this compound. Research in this area focuses on creating highly selective and sensitive systems.

Electrochemical Sensors represent a promising avenue. These sensors can be designed by modifying an electrode surface with a material that specifically interacts with the diol. This interaction, which could be based on molecular recognition, catalysis, or other mechanisms, would then generate a measurable electrical signal (e.g., a change in current or potential) proportional to the concentration of the analyte.

Biosensors could also be developed by immobilizing a biological recognition element, such as an enzyme or antibody that specifically binds to this compound, onto a transducer. The binding event would then be converted into a detectable signal. While highly specific, the development of such biosensors requires the identification or engineering of a suitable biological recognition element.

Impurity Profiling and Stability Studies under Diverse Environmental and Storage Conditions

Understanding the impurity profile and stability of this compound is critical for ensuring its quality and shelf-life.

Impurity Profiling involves the identification and quantification of all potential impurities present in a sample. This is typically accomplished using a combination of chromatographic and spectroscopic techniques, such as LC-MS and GC-MS. By identifying the structure of these impurities, their potential sources (e.g., starting materials, side reactions, degradation) can be determined.

Stability Studies are conducted to evaluate how the quality of the compound varies over time under the influence of various environmental factors such as temperature, humidity, and light. Samples are stored under controlled conditions, and at specified time points, they are analyzed for degradation and the formation of new impurities.

Table 2: Illustrative Stability Study Conditions

ConditionTemperatureRelative HumidityDuration
Long-Term 25 °C ± 2 °C60% ± 5%12 months
Accelerated 40 °C ± 2 °C75% ± 5%6 months
Photostability Controlled light exposureN/AVariable

The data gathered from these studies are essential for establishing appropriate storage conditions and defining the re-test period or shelf-life for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.